Lower Calculated LogP vs. 5-Bromo Analog Enhances Aqueous Compatibility
The target compound exhibits an XLogP3 of 0.6, whereas the 5-bromo analog (5-bromo-1,2,3-thiadiazol-4-yl)methanol displays a computed LogP of 0.79 [1]. The difference of 0.19 log units translates to an approximately 1.5-fold lower predicted octanol/water partition coefficient for the target, indicating greater aqueous compatibility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 (PubChem computed) |
| Comparator Or Baseline | (5-Bromo-1,2,3-thiadiazol-4-yl)methanol; Computed LogP = 0.79 (Leyan) |
| Quantified Difference | ΔLogP = +0.19 (bromo more lipophilic) |
| Conditions | Computed physicochemical properties (PubChem XLogP3 algorithm vs. vendor computed LogP) |
Why This Matters
A lower LogP value predicts better aqueous solubility and reduced non-specific protein binding, directly informing the selection of scaffold for lead optimization in oral or parenteral drug candidates.
- [1] PubChem. (5-Chloro-1,2,3-thiadiazol-4-yl)methanol. Compound Summary, CID 16769176. Accessed Apr 2026. https://pubchem.ncbi.nlm.nih.gov/compound/16769176 View Source
